molecular formula C12H23BO2 B1364537 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 87100-15-0

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1364537
CAS RN: 87100-15-0
M. Wt: 210.12 g/mol
InChI Key: OUEVCDGYTKLNMJ-UHFFFAOYSA-N
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Description

“2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is an organic compound . It is also known as “Cyclohexylboronic Acid Pinacol Ester” or "(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane" .


Synthesis Analysis

The synthesis of “2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . It can also be synthesized through hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular structure of “2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is represented by the chemical formula C12H23BO2 . The molecular weight of the compound is 210.12 .


Chemical Reactions Analysis

“2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also react with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The compound has a density of 0.882 g/mL at 25 °C (lit.) . It has a boiling point of 42-43 °C/50 mmHg (lit.) . The refractive index is n20/D 1.396 (lit.) .

Scientific Research Applications

Inhibitory Activity Against Serine Proteases

The compound has been studied for its inhibitory activity against serine proteases, including thrombin. Research has shown that derivatives of this compound, specifically 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, exhibit notable inhibitory effects, with studies conducted in both solid state and solution (Spencer et al., 2002).

Catalytic Borylation of Arylbromides

Another application is in the field of catalytic borylation. The compound has been used in the Pd-catalyzed borylation of arylbromides. This method is particularly effective in borylating arylbromides bearing sulfonyl groups, indicating its utility in complex organic synthesis (Takagi & Yamakawa, 2013).

Synthesis of Homoallylic Alcohols and Amines

The compound serves as an allylating reagent for preparing homoallylic alcohols and amines. It's known for its stability to air and water, and its solubility in most organic solvents makes it a versatile reagent in organic synthesis (Ramachandran & Gagare, 2010).

Preparation of Propargylation Reagent

It's also used in the preparation of propargylation reagents. A continuous-flow and distillation process was developed for the efficient production of key propargylation reagents using this compound, demonstrating its scalability and practicality in industrial applications (Fandrick et al., 2012).

Synthesis of Benzyloxycyanophenylboronic Esters

Additionally, the compound is involved in the synthesis of benzyloxycyanophenylboronic esters. These esters have potential applications in various fields, including pharmaceutical and material sciences (El Bialy et al., 2011).

Safety And Hazards

“2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a flammable liquid and should be kept away from fire sources . It should be used in well-ventilated areas . After contact, it should be rinsed with a large amount of water and medical help should be sought . Proper personal protective equipment such as protective glasses, gloves, and lab coats should be worn when handling this compound .

properties

IUPAC Name

2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEVCDGYTKLNMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394853
Record name 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

87100-15-0
Record name 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylboronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
C Pan, C Yuan, JT Yu - Advanced Synthesis & Catalysis, 2021 - Wiley Online Library
A radical alkylarylation of 2‐aryl‐N‐methacryloyl indoles via autoxidation of alkylboronic acids was developed under metal‐free conditions for the construction of indolo[2,1‐a]…
Number of citations: 18 onlinelibrary.wiley.com
JW Clary, TJ Rettenmaier, R Snelling… - The Journal of …, 2011 - ACS Publications
Grignard reagents (aliphatic, aromatic, heteroaromatic, vinyl, or allylic) react with 1 equiv of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, PinBH) at ambient temperature in …
Number of citations: 144 pubs.acs.org
A Caballero, S Sabo-Etienne - Organometallics, 2007 - ACS Publications
The bis(dihydrogen)ruthenium complex RuH 2 (H 2 ) 2 (PCy 3 ) 2 (1) catalyzes efficiently the borylation of linear and cyclic alkenes with pinacolborane. Similar results are obtained by …
Number of citations: 109 pubs.acs.org
L Yao, D Zhu, L Wang, J Liu, Y Zhang, P Li - Chinese Chemical Letters, 2021 - Elsevier
A visible-light-induced chemoselective reactions of quinoxalin-2(1H)-ones with alkylboronic acids in the presence of air (O 2 ) and N 2 atmosphere was developed under transition-…
Number of citations: 25 www.sciencedirect.com
R Newar, W Begum, N Akhtar, N Antil… - European Journal of …, 2022 - Wiley Online Library
We report a metal‐organic framework (MOF) supported monoligated phosphine‐cobalt complex, which is an active heterogeneous catalyst for aromatic C−H borylation and alkene …
Y Yamamoto, R Fujikawa, T Umemoto, N Miyaura - Tetrahedron, 2004 - Elsevier
Hydroboration of terminal and internal alkenes with pinacolborane (1.2equiv) was carried out at room temperature in the presence of an iridium(I) catalyst (3mol%). Addition of dppm (…
Number of citations: 216 www.sciencedirect.com
X Lu, ZQ Zhang, L Yu, B Zhang, B Wang… - Chinese Journal of …, 2019 - Wiley Online Library
of main observation and conclusion We report a silver‐catalyzed borylation of alkyl tosylates, which provides a new method for the synthesis of alkylboron compounds with good …
Number of citations: 30 onlinelibrary.wiley.com
MM Shungube - 2016 - ukzn-dspace.ukzn.ac.za
Hydroboration is one of the key routes to afford organoborane esters which are versatile intermediate in organic synthesis. Investigations of different hydroborating reagents and …
Number of citations: 0 ukzn-dspace.ukzn.ac.za
AL Barsamian - 2015 - ir.library.oregonstate.edu
Two distinct strategies were explored for the enantioselective synthesis of α-heteroatom substituted alkyl boronic esters by stereoselective reagent-controlled homologation using …
Number of citations: 0 ir.library.oregonstate.edu
C Tillin, R Bigler, R Calo-Lapido, BSL Collins, A Noble… - Synlett, 2019 - thieme-connect.com
The three-component coupling of benzylamines, boronic esters, and 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) is reported. The boronate complex formed from an ortho-lithiated …
Number of citations: 7 www.thieme-connect.com

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